molecular formula C14H23ClN4O4 B1416815 N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide CAS No. 1050883-98-1

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide

Cat. No. B1416815
M. Wt: 346.81 g/mol
InChI Key: QJURTIXRLMYSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide is a chemical compound with the following properties:



  • IUPAC Name : N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-chloroacetamide.

  • Molecular Formula : C₁₇H₂₁ClN₄O₃.

  • Molecular Weight : 364.83 g/mol.

  • Synonyms : It is also known by its CAS Number: 923762-54-3.



Molecular Structure Analysis

The molecular structure consists of a tetrahydropyrimidine ring with an amino group at position 6. The benzyl group and the chloroacetamide moiety are attached to different positions on the pyrimidine ring. The methoxyethyl group provides additional structural complexity.



Chemical Reactions Analysis

The reactivity of this compound depends on the functional groups present. Potential reactions include nucleophilic substitutions, amidations, and cyclizations. Investigating its reactivity with various reagents and conditions would be essential for understanding its chemical behavior.



Physical And Chemical Properties Analysis


  • Storage Temperature : Ideally stored at 2-8°C.

  • Purity : Typically available at 95% purity.

  • Solubility : Solubility properties in various solvents need further investigation.


Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds similar to N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide have shown significant antimicrobial and antifungal activities. A study by Helal et al. (2013) synthesized novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, exhibiting considerable antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Antitumor Activity

Several compounds structurally related to N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide have been evaluated for antitumor activity. For instance, Brzozowski and Sa̧czewski (2007) synthesized a series of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives, showing potential anti-HIV activity (Brzozowski & Sa̧czewski, 2007).

Herbicidal Activity

Research by Liu et al. (2007) on compounds containing the pyrimidine ring, similar to N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide, demonstrated effective herbicidal activity. Their study synthesized N-(7-Chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a] pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, showing significant efficacy (Liu et al., 2007).

Safety And Hazards

Safety data, including toxicity, handling precautions, and environmental impact, should be obtained from reliable sources such as Material Safety Data Sheets (MSDS). You can find the MSDS for this compound here.


Future Directions

Future research could focus on:



  • Biological Activity : Investigating its potential as a drug candidate or biological probe.

  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance its properties.

  • Pharmacokinetics : Understanding its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN4O4/c1-4-5-6-19-11(16)10(12(20)17-14(19)22)18(7-8-23-3)13(21)9(2)15/h9H,4-8,16H2,1-3H3,(H,17,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJURTIXRLMYSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)N(CCOC)C(=O)C(C)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide
Reactant of Route 3
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide
Reactant of Route 4
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.